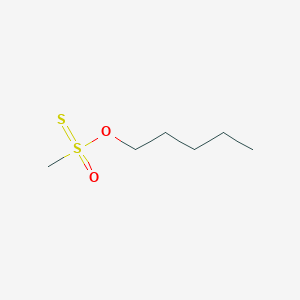
Methyl-oxo-pentoxy-sulfanylidene-lambda6-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-oxo-pentoxy-sulfanylidene-lambda6-sulfane is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-oxo-pentoxy-sulfanylidene-lambda6-sulfane typically involves a multi-step process. One common method includes the reaction of dimethyl sulfoxide with ammonium carbamate in the presence of a catalyst such as PhI(OAc)2. The reaction is carried out in methanol at room temperature, followed by purification through column chromatography using a dichloromethane/methanol eluent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated purification systems to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl-oxo-pentoxy-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical nucleophiles include halides, amines, and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl-oxo-pentoxy-sulfanylidene-lambda6-sulfane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl-oxo-pentoxy-sulfanylidene-lambda6-sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoximine: A related compound with similar structural features but different reactivity and applications.
Methyl-oxo-phenyl-lambda6-sulfanylidene: Another compound with comparable chemical properties but distinct uses in research and industry.
Uniqueness
Methyl-oxo-pentoxy-sulfanylidene-lambda6-sulfane stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications not shared by its analogs. Its ability to undergo diverse chemical reactions and its potential for use in various scientific fields make it a compound of significant interest.
Properties
Molecular Formula |
C6H14O2S2 |
|---|---|
Molecular Weight |
182.3 g/mol |
IUPAC Name |
methyl-oxo-pentoxy-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C6H14O2S2/c1-3-4-5-6-8-10(2,7)9/h3-6H2,1-2H3 |
InChI Key |
SFJLILDDWCRQRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOS(=O)(=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















